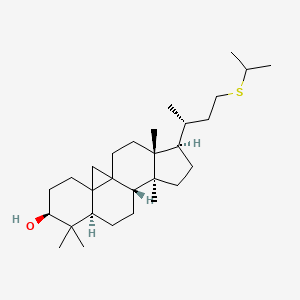

24-Thiacycloartanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

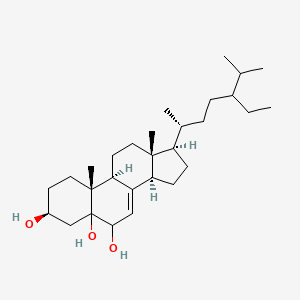

24-Thiacycloartanol is a synthetic compound known for its potent mechanism-based inhibition of plant sterol methyltransferase. This compound is structurally similar to cycloartenol, a key intermediate in the biosynthesis of sterols in plants. The introduction of a sulfur atom at position 24 in the cycloartenol structure gives rise to this compound, which has been shown to effectively mimic high-energy intermediates involved in sterol biosynthesis .

Preparation Methods

The synthesis of 24-thiacycloartanol involves several key stepsThis is followed by methylation to yield the final product . The synthetic route can be summarized as follows:

Ozonolysis: The cycloartenol side chain undergoes ozonolysis to form an intermediate compound.

Sulfur Introduction: The intermediate is then treated to introduce a sulfur atom at position 24.

Methylation: The final step involves methylation to produce this compound.

Chemical Reactions Analysis

24-Thiacycloartanol undergoes several types of chemical reactions, primarily involving its role as an inhibitor. The compound is known to undergo:

Methylation: The thioether group in this compound is methylated to form a sulfonium ion, which is a key step in its inhibitory action.

Oxidation and Reduction:

Common reagents and conditions used in these reactions include methylating agents and conditions that favor the formation of sulfonium ions. The major product formed from these reactions is the sulfonium ion, which is crucial for the compound’s inhibitory activity.

Scientific Research Applications

24-Thiacycloartanol has several important applications in scientific research:

Plant Biology: It is used to study the biosynthesis of sterols in plants by inhibiting sterol methyltransferase.

Biochemistry: The compound serves as a tool to investigate the role of sterols in cell membranes and their structural and functional roles.

Pharmacology: Potential applications in plant protection due to its ability to control sterol profiles in plant cells.

Mechanism of Action

The mechanism of action of 24-thiacycloartanol involves its role as a mechanism-based inactivator of plant sterol methyltransferase. The compound mimics high-energy intermediates in the sterol biosynthesis pathway. Upon methylation, the thioether group forms a sulfonium ion, which effectively inhibits the enzyme by mimicking the transition state of the reaction . This inhibition disrupts the biosynthesis of sterols, leading to altered sterol profiles in plant cells.

Comparison with Similar Compounds

24-Thiacycloartanol is unique due to the introduction of a sulfur atom at position 24, which distinguishes it from other sterol biosynthesis inhibitors. Similar compounds include:

Cycloartenol: The parent compound from which this compound is derived.

24-Nitrocycloartanol: Another derivative of cycloartenol with a nitro group at position 24.

24-Azacycloartanol: A derivative with a nitrogen atom at position 24.

These compounds share structural similarities but differ in the heteroatom introduced at position 24, which affects their inhibitory activity and specificity.

properties

Molecular Formula |

C29H50OS |

|---|---|

Molecular Weight |

446.8 g/mol |

IUPAC Name |

(6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-propan-2-ylsulfanylbutan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C29H50OS/c1-19(2)31-17-12-20(3)21-10-13-27(7)23-9-8-22-25(4,5)24(30)11-14-28(22)18-29(23,28)16-15-26(21,27)6/h19-24,30H,8-18H2,1-7H3/t20-,21-,22+,23+,24+,26-,27+,28?,29?/m1/s1 |

InChI Key |

RCCUSRZZXQUAQP-VMZLNZKESA-N |

Isomeric SMILES |

C[C@H](CCSC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5C3(C4)CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(C)SCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)

![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)

![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)

![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)

![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)

![(2R,4R,5S,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B10841452.png)

![2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)